1-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
1-(2,3-Dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidinone core substituted with a dimethylphenyl group and an isopropyl-benzimidazole moiety
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-14(2)25-20-10-6-5-9-18(20)23-22(25)17-12-21(26)24(13-17)19-11-7-8-15(3)16(19)4/h5-11,14,17H,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFNSUBLNUKUAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate amine and ketone precursors under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Attachment of the Benzimidazole Moiety: The benzimidazole ring can be synthesized separately and then coupled to the pyrrolidinone core using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(2,3-Dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings, using reagents like halogens or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These findings suggest that the compound may interfere with cellular signaling pathways essential for cancer cell survival and proliferation, making it a candidate for further development in cancer therapeutics .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of bacterial strains. Studies have demonstrated that derivatives of this compound can inhibit bacterial growth effectively:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 4 |
| S. aureus | 8 |
| P. aeruginosa | 16 |
These results indicate that the compound could be utilized in developing new antimicrobial agents, especially in combating resistant bacterial strains .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Preliminary studies suggest that it may modulate inflammatory cytokines and pathways involved in inflammation, indicating its possible use in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a study involving A549 lung cancer cells, treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Study 2: Antimicrobial Activity
A series of derivatives were synthesized and tested against common pathogens. The results showed that certain modifications to the structure enhanced antibacterial efficacy significantly, suggesting a structure-activity relationship that could guide future drug design .
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar compounds to 1-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one include other substituted pyrrolidinones and benzimidazoles. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications. For example:
1-(2,3-Dimethylphenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: Similar structure but with a methyl group instead of an isopropyl group.
1-(2,3-Dimethylphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: Similar structure but with an ethyl group instead of an isopropyl group.
Biological Activity
1-(2,3-Dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, highlighting its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound exhibits a complex structure characterized by:
- A pyrrolidinone core.
- Substituents including a dimethylphenyl group and an isopropyl benzimidazole moiety.
This structural configuration is crucial for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, particularly in the realms of anticancer and neuroprotective effects. The following sections outline specific findings related to its efficacy.
Anticancer Activity
Several studies have evaluated the anticancer properties of similar compounds, suggesting potential pathways for this compound:
- Cell Line Studies : In vitro studies have shown that derivatives of benzimidazole and pyrrolidinone can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values in the micromolar range against human prostate cancer cell lines .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 15.63 |
| Compound B | PANC-1 (Pancreas) | 10.38 |
| Compound C | PRXF 22Rv1 (Prostate) | 9.27 |
The proposed mechanism of action includes:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways through upregulation of p53 and caspase-3 cleavage, leading to programmed cell death in cancer cells .
Neuroprotective Effects
Research into related benzimidazole derivatives suggests neuroprotective properties, potentially through:
- Anti-inflammatory Mechanisms : Compounds exhibiting anti-inflammatory effects may protect neuronal cells from degeneration .
Study 1: Anticancer Efficacy
A study published in MDPI reported that a series of pyrrolidinone derivatives displayed significant antitumor activity against multiple human tumor cell lines. The most promising derivatives had IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and A549 cells .
Study 2: Neuroprotection
In a separate investigation, compounds structurally similar to this compound were assessed for neuroprotective effects. Results indicated that these compounds could attenuate oxidative stress markers in neuronal cultures .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The presence of electron-donating groups on the aromatic rings enhances potency against cancer cell lines.
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating | Increased potency |
| Electron-withdrawing | Decreased potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
